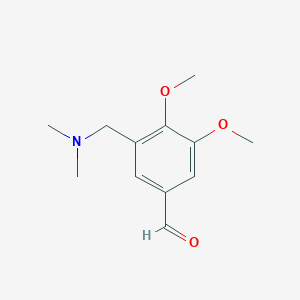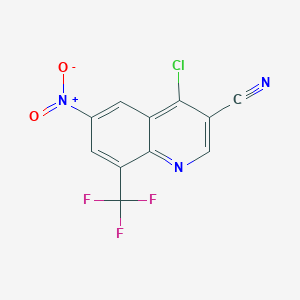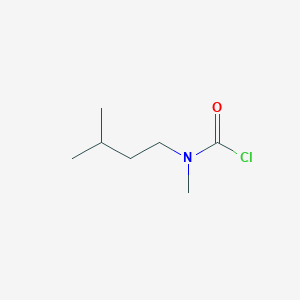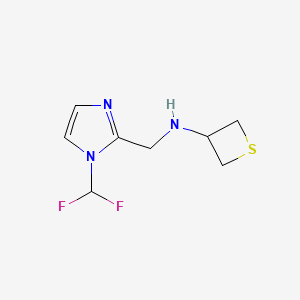
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine is a chemical compound with a unique structure that combines a thietan ring with an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethyl halides.
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Coupling of the Imidazole and Thietan Rings: The final step involves the coupling of the imidazole and thietan rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The difluoromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the thietan ring can provide unique reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-amine: Lacks the imidazole and difluoromethyl groups, making it less versatile.
1-(Difluoromethyl)-1H-imidazole: Lacks the thietan ring, which reduces its reactivity.
N-((1-(Methyl)-1H-imidazol-2-yl)methyl)thietan-3-amine: Similar structure but lacks the difluoromethyl group, which can affect its stability and bioavailability.
Uniqueness
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine is unique due to the combination of the thietan ring, imidazole moiety, and difluoromethyl group. This combination provides a balance of stability, reactivity, and bioavailability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11F2N3S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]thietan-3-amine |
InChI |
InChI=1S/C8H11F2N3S/c9-8(10)13-2-1-11-7(13)3-12-6-4-14-5-6/h1-2,6,8,12H,3-5H2 |
InChI-Schlüssel |
GZJWHVYOCVAQPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCC2=NC=CN2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


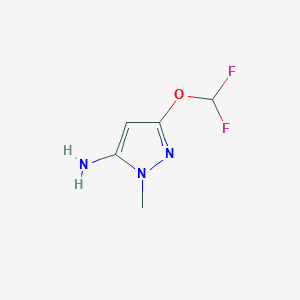
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
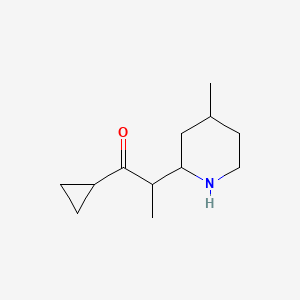

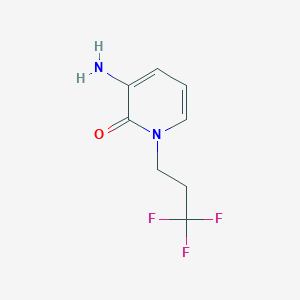

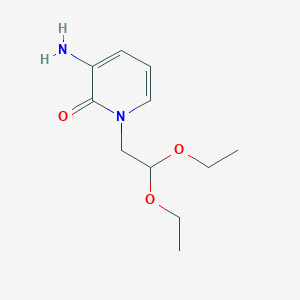
![5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13325944.png)
